molecular formula C8H6N2O2S B1287716 2-Aminobenzo[d]thiazole-7-carboxylic acid CAS No. 71224-95-8

2-Aminobenzo[d]thiazole-7-carboxylic acid

Cat. No.: B1287716
CAS No.: 71224-95-8
M. Wt: 194.21 g/mol
InChI Key: VTUAYVWUPOHGAU-UHFFFAOYSA-N
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Description

2-Aminobenzo[d]thiazole-7-carboxylic acid is a heterocyclic compound with the molecular formula C8H6N2O2S. It is a derivative of benzothiazole, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features an amino group at the 2-position and a carboxylic acid group at the 7-position of the benzothiazole ring, making it a versatile building block for various chemical syntheses and applications.

Biochemical Analysis

Biochemical Properties

2-Aminobenzo[d]thiazole-7-carboxylic acid plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain oxidoreductases and transferases, affecting their catalytic functions. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate certain signaling pathways that lead to increased expression of genes involved in cell proliferation and survival. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions often result in changes in gene expression, further amplifying the compound’s effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions for extended periods, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged activation of signaling pathways and persistent changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a role in its biotransformation. The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity. These metabolic processes can influence the overall metabolic flux and alter the levels of key metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its subsequent localization to specific cellular compartments. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is often directed to particular compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. These localization patterns are essential for the compound’s role in regulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminobenzo[d]thiazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with carbon disulfide and chloroacetic acid, followed by cyclization to form the benzothiazole ring . The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods can include the use of microwave irradiation to accelerate the reaction and improve yields . Additionally, green chemistry approaches, such as solvent-free reactions and the use of water as a solvent, are being explored to reduce environmental impact and enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

2-Aminobenzo[d]thiazole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminobenzo[d]thiazole-7-carboxylic acid is unique due to the presence of both the amino and carboxylic acid groups, which allow for a wide range of chemical modifications and applications. This dual functionality makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-amino-1,3-benzothiazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c9-8-10-5-3-1-2-4(7(11)12)6(5)13-8/h1-3H,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUAYVWUPOHGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=C(S2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50604653
Record name 2-Amino-1,3-benzothiazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71224-95-8
Record name 2-Amino-1,3-benzothiazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 3-thioureidobenzoic acid (1.06 g, 5.41 mmol) in chloroform (25 mL) was added a solution of bromine (0.4 mL, 8.0 mmol) dropwise at room temperature. The resulting mixture was heated under reflux for 3 hrs and allowed to stir at room temperature for 60 hrs. The solvent was evaporated, water was added and the resulting solids were isolated by filtration. The crude product was washed with water and dried to yield 1.03 g (98%) of the title compound as a gray solid.
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Yield
98%

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